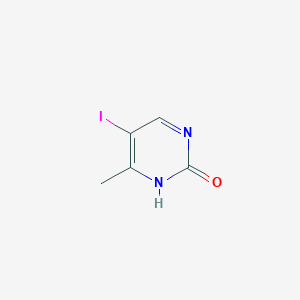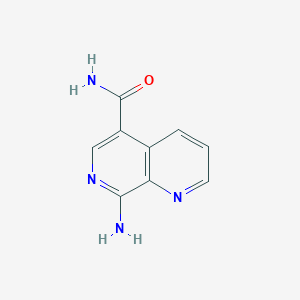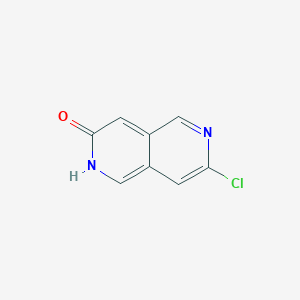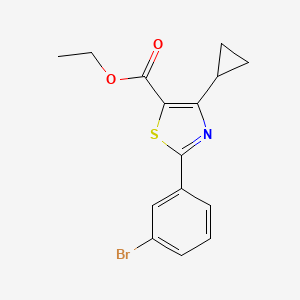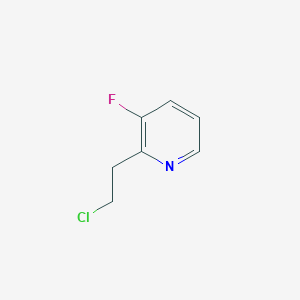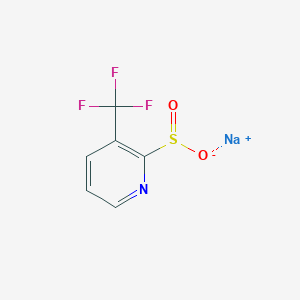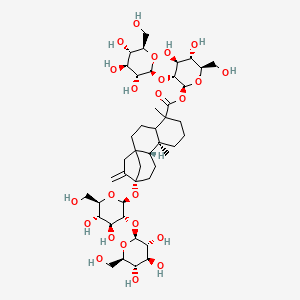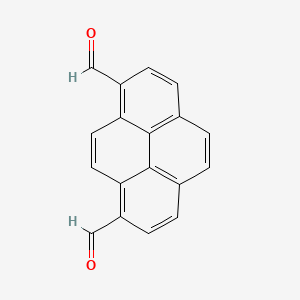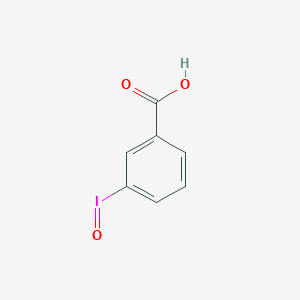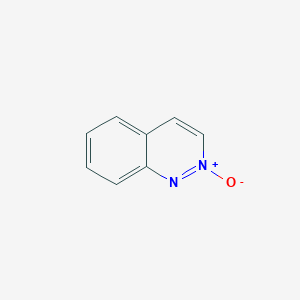
Cinnoline 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnoline 2-oxide is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂O. It is a derivative of cinnoline, which is a fused N-heterocyclic compound containing two nitrogen atoms at the 1,2 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline 2-oxide typically involves the oxidation of cinnoline. One common method is the oxidation of cinnoline using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 2-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cinnoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of cinnoline 1,2-dioxide.
Reduction: Reduction of this compound can yield cinnoline or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Primary and secondary amines.
Major Products Formed
Oxidation: Cinnoline 1,2-dioxide.
Reduction: Cinnoline.
Substitution: 3-alkylaminocinnolines.
Aplicaciones Científicas De Investigación
Cinnoline 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cinnoline 2-oxide involves its interaction with specific molecular targets and pathways. For example, in nitration reactions, this compound can undergo nitration to form nitro derivatives. The nitration process involves the formation of electrophilic nitronium ions, which react with the aromatic ring of this compound . The specific molecular targets and pathways may vary depending on the type of reaction and the conditions employed.
Comparación Con Compuestos Similares
Cinnoline 2-oxide is similar to other N-heterocyclic compounds such as quinoxalines and quinazolines. it is unique due to its specific nitrogen positions and the presence of the oxide group at the 2-position. This unique structure imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications .
List of Similar Compounds
- Quinoxaline
- Quinazoline
- Phthalazine
- Pyridazine
This compound stands out among these compounds due to its specific structural features and the resulting chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
2-oxidocinnolin-2-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-5-7-3-1-2-4-8(7)9-10/h1-6H |
Clave InChI |
AJWWAZZHNBBRPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C[N+](=N2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
